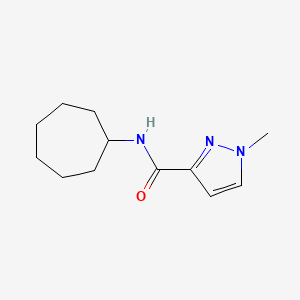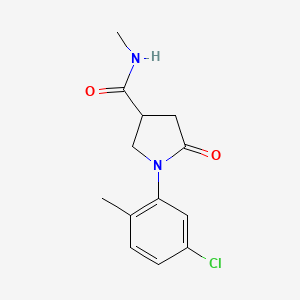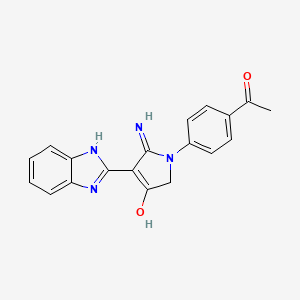![molecular formula C12H13ClN2O3 B5974681 ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, commonly known as CPHOB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications as a drug candidate. CPHOB is a hydrazone derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Isomer Formation in Synthesis
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate has been studied for its ability to form different isomers. For instance, in a study by Kawamura et al. (2020), various 2-arylhydrazono-4-chloro-3-oxobutanoates were synthesized, showing that they exist as two isomers between the (E)- and (Z)-hydrazone forms in DMSO-d6 solution. The equilibrium constants for these forms were found to correlate with the substituent constants in the aryl group, indicating a delicate balance influenced by the substituent's nature and temperature (Kawamura et al., 2020).
Crystal and Molecular Structure Analysis
The molecular and crystal structures of various derivatives have been extensively studied. For example, a study by Fun et al. (2009) detailed the molecular structure of the title oxobutanoate derivative, highlighting its nearly planar structure and the presence of intramolecular hydrogen bonds (Fun et al., 2009).
Pharmacological Applications
- Antimicrobial and Antioxidant Properties: Some studies have explored the antimicrobial and antioxidant properties of derivatives of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. For instance, a study by Kumar et al. (2016) synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and evaluated its in vitro antimicrobial and antioxidant susceptibilities, demonstrating potential pharmacological applications (Kumar et al., 2016).
Applications in Organic Chemistry
- Nucleophilic Addition and Substitution: Research has also been conducted on the reactivity of similar compounds in organic synthesis. For example, Silversmith (1998) explored the predominance of nucleophilic addition over nucleophilic substitution in reactions involving ethyl 2-acetyl-3-oxobutanoate, a compound structurally related to ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate (Silversmith, 1998).
Biocatalysis
- Enzyme-Catalyzed Asymmetric Reduction: The compound has been used in studies involving biocatalysis. Shimizu et al. (1990) investigated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, demonstrating its utility in producing specific enantiomers (Shimizu et al., 1990).
Eigenschaften
IUPAC Name |
ethyl (E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8+,15-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDBKOTJUTYAQ-QDMIXUNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)


![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)